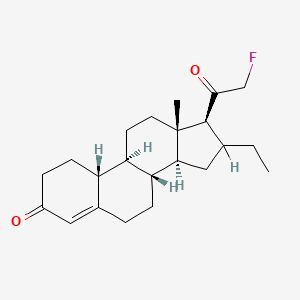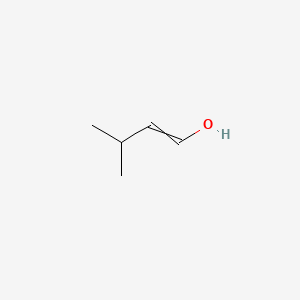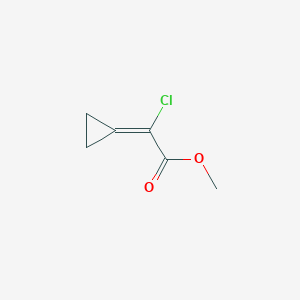
Methyl 2-chloro-2-cyclopropylideneacetate
Vue d'ensemble
Description
“Methyl 2-chloro-2-cyclopropylideneacetate” is a chemical compound with the molecular formula C6H7ClO2 . It is also known as MCCPA .
Synthesis Analysis
The synthesis of “Methyl 2-chloro-2-cyclopropylideneacetate” involves a Michael addition and then substitution . An improved synthesis of 2-Chlor- and 2-Brom-2-cyclopropylidenessigsäuremethylester has been presented .Molecular Structure Analysis
The molecular weight of “Methyl 2-chloro-2-cyclopropylideneacetate” is 146.57 . The InChI code is 1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 .Chemical Reactions Analysis
“Methyl 2-chloro-2-cyclopropylideneacetate” can react with other nucleophiles by first undergoing a Michael addition and then substitution . The product can eventually be cyclized to give spirocyclopropanated analogues .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-cyclopropylideneacetate” is a liquid at room temperature . It is stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Spirocyclopropanes
Methyl 2-chloro-2-cyclopropylideneacetate is used in the synthesis of spirocyclopropane annelated to six- and five-member rings . Spirocyclopropane is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Synthesis of Biologically Important Heterocycles
This compound has been used in the synthesis of biologically important heterocycles . These heterocycles have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Michael-Aldol Reactions with Grignard Reagents
Methyl 2-chloro-2-cyclopropylideneacetate can undergo highly diastereoselective sequential Michael-Aldol reactions with Grignard reagents . This reaction is a key step in the synthesis of many complex organic compounds.
Synthesis of Tetrahydroquinazolinone Derivatives
This compound has been used in the synthesis of tetrahydroquinazolinone derivatives . These derivatives have shown promising biological activities, making them important targets in drug discovery.
Synthesis of Spirocyclopropane Analogue of Tadalafil
Methyl 2-chloro-2-cyclopropylideneacetate has been used in the synthesis of a spirocyclopropane analogue of Tadalafil . Tadalafil is a medication used to treat erectile dysfunction and symptoms of benign prostatic hypertrophy.
Synthesis of Spirocyclopropaneoxazolines
This compound has been used in the synthesis of spirocyclopropaneoxazolines . These compounds have potential applications in medicinal chemistry due to their unique structural features.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-chloro-2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHISBEHOSHGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327302 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82979-45-1 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 2-chloro-2-cyclopropylideneacetate a useful compound in organic synthesis?
A1: Methyl 2-chloro-2-cyclopropylideneacetate is a highly reactive Michael acceptor, readily undergoing Michael additions with various nucleophiles. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the ester group, making the double bond highly electrophilic. [] This characteristic, coupled with the strained cyclopropylidene moiety, allows for diverse transformations and the construction of complex molecular architectures. []
Q2: Can you provide examples of heterocyclic systems that can be synthesized using methyl 2-chloro-2-cyclopropylideneacetate as a starting material?
A2: This compound serves as a versatile precursor for a range of heterocyclic systems, including: * Cyclobutene-annelated pyrimidinones: Amidines react with methyl 2-chloro-2-cyclopropylideneacetate in a domino reaction sequence involving Michael addition, intramolecular nucleophilic substitution, and cyclopropyl to cyclobutyl ring enlargement, ultimately leading to cyclobutene-annelated pyrimidinones. [, ] * Spirocyclopropanated 5-oxopiperazine-2-carboxylates: Sequential reactions involving methyl 2-chloro-2-cyclopropylideneacetate, 3-benzyloxypropylamine, N-Boc-glycine, and subsequent cyclization reactions provide access to these structurally unique compounds. [] * Spiro[cyclopropane‐1,4′‐oxazoline]s: Carboxamides undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate followed by ring closure, yielding spiro[cyclopropane‐1,4′‐oxazoline]s. Further modifications of these compounds allow for the introduction of diverse substituents. [] * 1-Azaspiropentane-2-carboxamides: These novel α-amino acid derivatives can be synthesized through a two-step, one-pot reaction involving sequential treatment with primary amines and sodium hydride/triethylamine in the presence of ammonia or another primary amine. []
Q3: Methyl 2-chloro-2-cyclopropylideneacetate is known to participate in Diels-Alder reactions. Can you elaborate on this aspect?
A3: Indeed, methyl 2-chloro-2-cyclopropylideneacetate functions as a dienophile in Diels-Alder reactions with electron-rich dienes. For instance, it reacts with furans to yield [4+2] cycloadducts, offering pathways to complex bicyclic structures. [, ] Notably, the regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. [, ]
Q4: How do Grignard reagents interact with methyl 2-chloro-2-cyclopropylideneacetate?
A4: Grignard reagents, particularly isopropylmagnesium chloride, readily undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate. The resulting magnesium enolates can be efficiently trapped by aldehydes, ultimately generating highly substituted chlorohydrins with high diastereoselectivity, favoring the (2S,3R)-diastereomer (anti-aldol product). [, ]
Q5: Can methyl 2-chloro-2-cyclopropylideneacetate be used to create building blocks for more complex natural products?
A5: Yes, it has been utilized in the synthesis of building blocks for complex natural products. For example, it serves as a starting point for the synthesis of spirocyclopropane analogues of demethoxyfumitremorgine C and Tadalafil by first reacting with indole in a Michael addition. [] Additionally, cascade reactions with cyclic dienolates provide access to the bicyclo[4.2.1]nonane system, a structural motif found in mediterraneols. []
Q6: Are there established synthetic routes for the preparation of methyl 2-chloro-2-cyclopropylideneacetate?
A6: Several methods have been developed for its synthesis, with one efficient approach involving the use of readily available starting materials like methyl phenylacetate or 3,3-dimethoxypropionate. The key steps in this route include Kulinkovich reductive cyclopropanation, mesylation, oxidative cleavage, chlorination (or bromination) via the acid chloride, and finally dehydromesylation to yield the desired product. []
Q7: How does the presence of the chlorine atom influence the reactivity of methyl 2-chloro-2-cyclopropylideneacetate?
A7: The chlorine atom plays a crucial role in the reactivity of methyl 2-chloro-2-cyclopropylideneacetate. It acts as a leaving group in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds. [, ] Additionally, its electron-withdrawing effect enhances the reactivity of the adjacent double bond towards Michael additions. [, ]
Q8: What about the thermal stability of cycloadducts derived from methyl 2-chloro-2-cyclopropylideneacetate?
A8: The thermal stability of these cycloadducts is dependent on both the structure of the reactants and the reaction conditions. For example, while some 5-spirocyclopropaneisoxazolidines, formed from the reaction of methyl 2-chloro-2-cyclopropylideneacetate with nitrones, demonstrate remarkable stability, others readily undergo cyclopropyl to cyclobutyl ring enlargement or cascade rearrangements to yield indolizinone derivatives. []
Q9: Has methyl 2-chloro-2-cyclopropylideneacetate been used in the development of new amino acids?
A9: Yes, it has proven valuable in synthesizing novel amino acid derivatives. For instance, researchers have successfully synthesized spiropentylglycine and other α- and β-amino acids bearing spiropentyl groups using this compound as a starting material. These syntheses often involve multistep procedures including Michael additions, reductions, nucleophilic substitutions, and deprotections. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



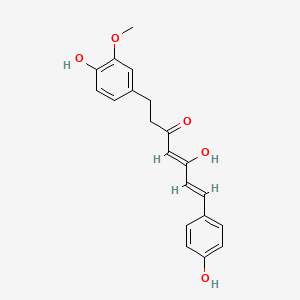
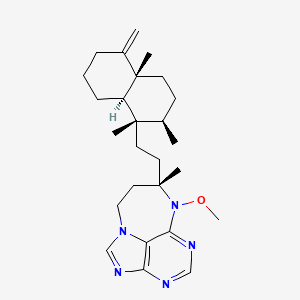
![10,11-Dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B1216244.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)

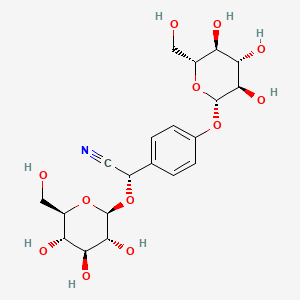
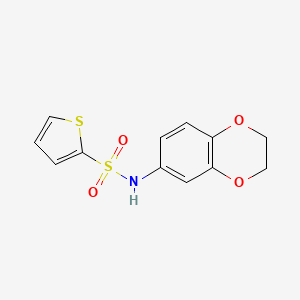
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)
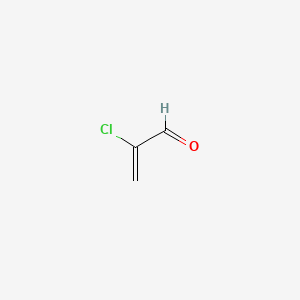
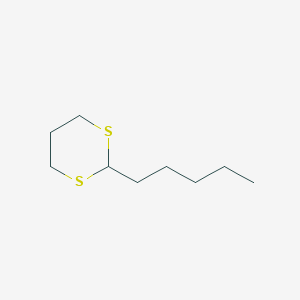

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
